Cas no 78650-06-3 (Phenol, 2-(2-amino-1,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-4-yl)-)
![Phenol, 2-(2-amino-1,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-4-yl)- structure](https://de.kuujia.com/scimg/cas/78650-06-3x500.png)
78650-06-3 structure
Produktname:Phenol, 2-(2-amino-1,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-4-yl)-
Phenol, 2-(2-amino-1,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-4-yl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Phenol, 2-(2-amino-1,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-4-yl)-
- 2-{11-amino-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,11-pentaen-13-yl}phenol
- IOMOCKOZFKEAHD-UHFFFAOYSA-N
- 2-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)benzenol
- Phenol, 2-(3,4-dihydro-2-amino-1,3,5-triazino[1,2-a]-benzimidazol-4-yl)-
- 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol #
- 2-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol
- STK203104
- 2-(2-Amino-1,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-4-yl)phenol
- SR-01000147734
- SR-01000147734-1
- 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol
- 2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol
- MFCD05839588
- AKOS003623161
- 2-(2-AMINO-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)PHENOL
- RS-0271
- AKOS001711044
- AE-848/32612055
- CCG-121299
- AKOS016160888
- CS-0331052
- STK291586
- 78650-06-3
- CBDivE_002584
- AKOS022074085
-
- MDL: MFCD05839588
- Inchi: InChI=1S/C15H13N5O/c16-14-18-13(9-5-1-4-8-12(9)21)20-11-7-3-2-6-10(11)17-15(20)19-14/h1-8,13,21H,(H3,16,17,18,19)
- InChI-Schlüssel: IOMOCKOZFKEAHD-UHFFFAOYSA-N
Berechnete Eigenschaften
- Genaue Masse: 279.11201006Da
- Monoisotopenmasse: 279.11201006Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 1
- Komplexität: 428
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 88.5Ų
- XLogP3: 1.6
Phenol, 2-(2-amino-1,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-4-yl)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB301737-100 mg |
2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)benzenol; . |
78650-06-3 | 100 mg |
€221.50 | 2023-07-20 | ||
Key Organics Ltd | RS-0271-5MG |
2-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)benzenol |
78650-06-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
abcr | AB301737-100mg |
2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)benzenol; . |
78650-06-3 | 100mg |
€221.50 | 2024-06-08 | ||
Key Organics Ltd | RS-0271-1MG |
2-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)benzenol |
78650-06-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | RS-0271-10MG |
2-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)benzenol |
78650-06-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | RS-0271-50MG |
2-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)benzenol |
78650-06-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | RS-0271-20MG |
2-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)benzenol |
78650-06-3 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | RS-0271-100MG |
2-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)benzenol |
78650-06-3 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Ambeed | A998875-1g |
2-{11-amino-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,11-pentaen-13-yl}phenol |
78650-06-3 | 90% | 1g |
$348.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401722-1g |
2-(2-Amino-1,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-4-yl)phenol |
78650-06-3 | 90% | 1g |
¥3351.00 | 2024-07-28 |
Phenol, 2-(2-amino-1,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-4-yl)- Verwandte Literatur
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
78650-06-3 (Phenol, 2-(2-amino-1,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-4-yl)-) Verwandte Produkte
- 2227682-77-9((3S)-3-hydroxy-3-(4-methoxypyridin-2-yl)propanoic acid)
- 2228868-88-8(tert-butyl N-4-(4-aminobut-1-en-2-yl)-3-chlorophenylcarbamate)
- 1807028-17-6(2,5-Bis(trifluoromethyl)-3-chlorobenzyl chloride)
- 1806796-28-0(3-Amino-2-(difluoromethyl)-5-methoxy-6-methylpyridine)
- 1698232-68-6(1-(3-methylpyrazin-2-yl)pentane-1,3-dione)
- 2770494-33-0(1-(9H-fluoren-9-yl)methyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate)
- 1877699-55-2(Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-4-fluoro-)
- 1261938-61-7(2-chloro-4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic Acid)
- 4591-56-4(Diethyl 3,5-pyridinedicarboxylate)
- 2413867-03-3(1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxyspiro3.3heptane-1-carboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:78650-06-3)Phenol, 2-(2-amino-1,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-4-yl)-

Reinheit:99%
Menge:1g
Preis ($):313.0